

Application Note: The Role of DIBS in Elastomer Crosslinking

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Compound of Interest

Compound Name:	<i>N,N-Diisopropylbenzothiazole-2-sulfenamide</i>
CAS No.:	95-29-4
Cat. No.:	B1203013

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A Guide to Delayed-Action Vulcanization for High-Performance Elastomers

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Abstract

In the realm of elastomer technology, achieving a balance between processing safety and efficient vulcanization is paramount. Premature crosslinking, or "scorch," during compounding and shaping stages can lead to material waste and defective products. Delayed-action accelerators are critical for mitigating this issue. This application note provides a detailed technical guide on the role and application of N,N'-diisopropyl-2-benzothiazole sulfenamide (DIBS), a highly effective delayed-action accelerator. We will explore its chemical mechanism, present detailed protocols for its evaluation in a typical rubber formulation, and discuss its performance in comparison to other common sulfenamide accelerators. This guide is intended for researchers, scientists, and professionals in elastomer and drug development fields seeking to optimize vulcanization systems for robust and reliable material performance.

Introduction: The Challenge of Premature Vulcanization (Scorch)

The conversion of raw, tacky rubber into a strong, elastic, and durable material is achieved through vulcanization—a chemical process that forms crosslinks between polymer chains.[1][2] Sulfur vulcanization, while fundamental, is an impractically slow process on its own, requiring high temperatures and long cure times that can degrade the polymer.[1][3] To overcome this, chemical accelerators are added to the rubber compound to increase the rate and efficiency of the crosslinking reaction, allowing vulcanization to proceed at lower temperatures and in shorter times.[3][4]

However, the addition of highly active accelerators introduces a significant processing challenge: scorch. Scorch is the premature initiation of vulcanization at the relatively high temperatures encountered during mixing and extrusion.[5] This leads to an undesirable increase in compound viscosity, making it difficult to process and shape, and often results in scrapped material.[5]

Delayed-action accelerators, particularly those of the sulfenamide class, were developed to provide a crucial induction period or "scorch delay." [1][3] These compounds remain largely inactive at typical processing temperatures but decompose rapidly to initiate curing at higher vulcanization temperatures.[6] Among these, N,N'-diisopropyl-2-benzothiazole sulfenamide (DIBS) stands out for its excellent processing safety, providing a significantly longer scorch delay compared to many other sulfenamides. Its molecular structure, featuring bulky diisopropyl amine groups, imparts a high degree of stability at processing temperatures, making it an ideal choice for complex molding operations and thick articles where long flow times are required.

The Chemical Mechanism of DIBS-Accelerated Vulcanization

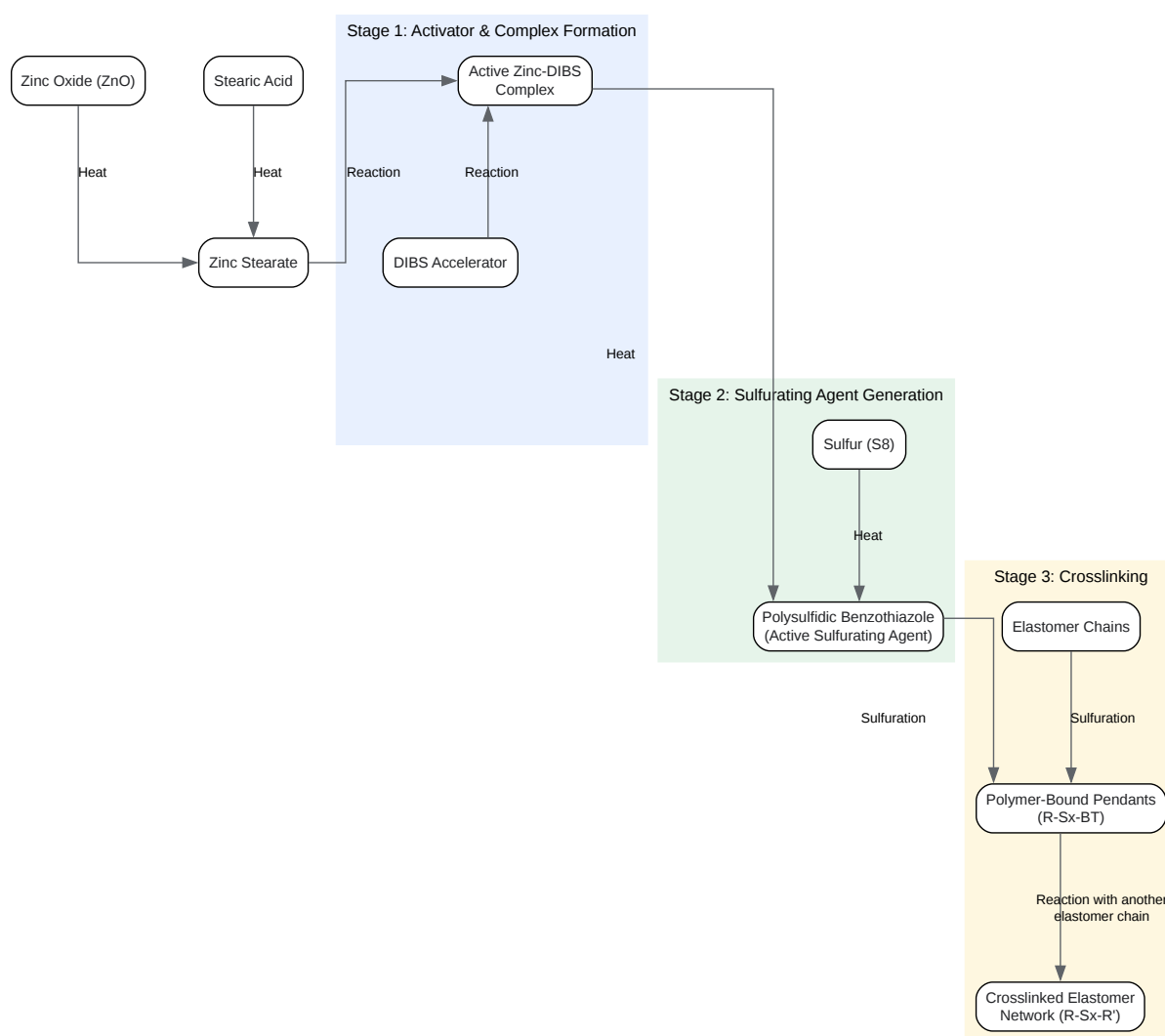
The effectiveness of a DIBS-accelerated sulfur vulcanization system relies on a synergistic interaction between several key components: the elastomer, sulfur, the DIBS accelerator, and an activator system, which typically consists of zinc oxide (ZnO) and a fatty acid like stearic acid.[7][8]

The overall process can be broken down into three main stages:

- **Formation of the Active Accelerator Complex:** At vulcanization temperatures, the activator system plays a crucial role. Zinc oxide reacts with stearic acid to form zinc stearate.^{[7][9]} This zinc complex is soluble in the rubber matrix and reacts with the DIBS accelerator. This initial step is critical for activating the accelerator.^{[7][8][10][11]}
- **Generation of the Sulfurating Agent:** The activated accelerator complex then reacts with elemental sulfur (typically in its S₈ ring form) to create a highly reactive polysulfidic benzothiazole intermediate. This intermediate is the primary sulfurating agent, which is responsible for donating sulfur atoms to the elastomer chains.
- **Crosslink Formation:** The sulfurating agent reacts with the elastomer chains at the allylic positions (carbon atoms adjacent to a double bond), forming polymer-bound polysulfidic pendants (R-S_x-BT). These pendants can then react with other elastomer chains to form stable mono-, di-, and polysulfidic crosslinks (R-S_x-R'), creating the three-dimensional network that gives the rubber its desired elastic properties. The length of these sulfur bridges (the value of 'x') influences the final properties of the vulcanizate.^[1]

The delayed action of DIBS is attributed to the thermal stability of the initial N-S bond, which requires higher temperatures (i.e., vulcanization temperatures) to cleave and initiate the reaction cascade.

Below is a diagram illustrating the key stages of the DIBS-accelerated vulcanization pathway.



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Caption: Key stages in DIBS-accelerated sulfur vulcanization.

Protocol: Evaluation of DIBS in a Natural Rubber Formulation

This section provides a standardized protocol for compounding and testing a natural rubber (NR) formulation to evaluate the performance of DIBS. All procedures should be performed in accordance with the relevant ASTM standards to ensure reproducibility and accuracy.

Materials and Formulation

The following is a typical tire tread model formulation. The amounts are given in parts per hundred rubber (phr).

Ingredient	Function	phr
Natural Rubber (SMR 20)	Elastomer Base	100.0
N330 Carbon Black	Reinforcing Filler	50.0
Zinc Oxide	Activator	5.0
Stearic Acid	Co-activator/Dispersant	2.0
Sulfur	Vulcanizing Agent	2.5
DIBS	Accelerator	0.7

Experimental Workflow

The evaluation process follows a standardized workflow from compounding to final property testing.

Caption: Standard workflow for evaluating elastomer compounds.

Step-by-Step Procedures

Step 1: Compounding (per ASTM D3182)[12]

- Equipment: Laboratory two-roll mill (150 mm x 300 mm).
- Procedure:

- Set the mill roll temperature to 50-60°C.
- Pass the natural rubber through the mill several times to form a continuous band. This process is known as mastication.
- Add the zinc oxide and stearic acid and ensure they are fully incorporated into the rubber matrix.
- Add the carbon black filler in increments, allowing each portion to disperse evenly before adding the next. Perform sweeps and cuts to ensure homogeneity.
- Once the filler is fully dispersed, add the DIBS accelerator and finally the sulfur. This is done last to minimize the heat history of the fully compounded stock, thereby preventing scorch.
- Continue mixing for a specified time (e.g., 5-10 minutes) to ensure all ingredients are uniformly distributed.
- Sheet off the compound from the mill at a controlled thickness (e.g., 2 mm) and allow it to cool to room temperature for at least 24 hours before testing.

Step 2: Cure Characterization (per ASTM D5289)[[13](#)]

- Equipment: Rotorless Cure Meter, such as a Moving Die Rheometer (MDR).
- Procedure:
 - Set the test temperature (e.g., 160°C).
 - Place a sample of the uncured compound (approx. 5 grams) into the die cavity.
 - Start the test. The instrument will oscillate one die at a small strain and measure the torque required.
 - Record the torque as a function of time. The resulting curve provides key vulcanization parameters.
 - ML (Minimum Torque): Relates to the viscosity of the unvulcanized compound.

- MH (Maximum Torque): Relates to the shear modulus and crosslink density of the fully cured compound.
- ts2 (Scorch Time): Time for the torque to rise 2 dN·m above ML. This indicates the onset of vulcanization.
- tc90 (Optimum Cure Time): Time to reach 90% of the maximum torque development (MH - ML).

Step 3: Vulcanization (Press Curing)

- Equipment: Compression molding press with heated platens.
- Procedure:
 - Preheat the press to the desired vulcanization temperature (e.g., 160°C).
 - Place the uncured rubber compound into a mold of specific dimensions (e.g., to produce a 2 mm thick sheet).
 - Place the mold in the press and apply a specified pressure.
 - Cure the rubber for its tc90 time as determined by the rheometer.
 - After curing, remove the mold and quickly cool it in water to stop the vulcanization reaction.
 - Carefully remove the vulcanized rubber sheet from the mold.

Step 4: Physical Property Testing

- Procedure:
 - Condition the vulcanized sheets at standard laboratory conditions ($23 \pm 2^\circ\text{C}$, $50 \pm 5\%$ relative humidity) for at least 16 hours.
 - Using a die cutter, punch out specimens of the required shape for each test.

- Hardness (ASTM D2240): Measure the Shore A hardness at several points on the test sheet using a durometer.[14][15]
- Tensile Properties (ASTM D412): Test dumbbell-shaped specimens on a universal testing machine (tensometer). Measure the tensile strength (stress at break), ultimate elongation (strain at break), and modulus (stress at a specific elongation, e.g., 300%).[14][15]
- Tear Strength (ASTM D624): Test angle-shaped or crescent-shaped specimens to determine the force required to propagate a tear.[15]

Results and Discussion: Comparative Performance of DIBS

DIBS is a member of the sulfenamide family of accelerators. To understand its performance, it is useful to compare it with other widely used sulfenamides like N-cyclohexyl-2-benzothiazole sulfenamide (CBS) and N-tert-butyl-2-benzothiazole sulfenamide (TBBS).[6] The primary difference lies in the amine group attached to the sulfenamide, which dictates the stability of the N-S bond and thus the scorch safety.[3]

Table 1: Comparative Cure Characteristics of Sulfenamide Accelerators (Typical Data at 160°C)

Parameter	CBS	TBBS	DIBS (Expected)	Unit
Scorch Time (ts2)	2.5	3.5	> 5.0	min
Cure Time (tc90)	8.0	10.0	> 12.0	min
Minimum Torque (ML)	0.8	0.8	0.8	dN·m
Maximum Torque (MH)	12.5	12.3	12.0	dN·m
Cure Rate Index (CRI) ¹	18.2	15.4	< 14.3	min ⁻¹

$$^1 \text{CRI} = 100 / (\text{tc90} - \text{ts2})$$

As the data illustrates, DIBS is expected to provide a significantly longer scorch time (ts2) compared to both CBS and TBBS. This extended processing window is a direct result of the steric hindrance provided by the bulky isopropyl groups on the amine. This increased stability means more thermal energy (or time at temperature) is required to break the N-S bond and initiate vulcanization. Consequently, the optimum cure time (tc90) is also longer, and the cure rate index is lower.

Table 2: Typical Physical Properties of Vulcanizates

Property	CBS	TBBS	DIBS (Expected)	Unit
Hardness	68	68	67	Shore A
Tensile Strength	25	25	24	MPa
Elongation at Break	550	560	570	%
Modulus at 300%	12.0	11.5	11.0	MPa

The physical properties of vulcanizates cured with different sulfenamides are generally comparable.[6] The small expected decrease in modulus and increase in elongation for DIBS is consistent with its slower cure rate, which can lead to a slightly less dense crosslink network under identical cure times. However, these properties can be readily optimized by adjusting the cure time or accelerator dosage. The key advantage of DIBS is not a dramatic change in final properties, but a significant improvement in processability.

Causality and Application: The extended scorch safety of DIBS is highly advantageous in applications involving:

- Thick-walled articles: Where heat transfer to the center of the part is slow, a long scorch time prevents the outer surfaces from curing before the inside.
- Complex molds: Where the rubber compound must flow for a long time to fill intricate cavities.

- High-temperature processing: In operations like high-speed extrusion where significant shear heat is generated.

Conclusion

N,N'-diisopropyl-2-benzothiazole sulfenamide (DIBS) is a premier delayed-action accelerator that offers exceptional scorch safety for sulfur vulcanization of elastomers. Its unique chemical structure provides a crucial processing window, preventing premature crosslinking during mixing and shaping operations without compromising the final mechanical properties of the vulcanizate. The protocols outlined in this note provide a robust framework for evaluating DIBS and other accelerators, enabling researchers and compounders to make informed decisions for optimizing their elastomer formulations. The superior processing safety of DIBS makes it an invaluable tool for manufacturing high-quality, complex, and scorch-sensitive rubber products.

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